Ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a fused thiazolo-triazole core, a 4-chlorophenyl substituent, and a tetrahydrobenzo[b]thiophene scaffold. Its synthesis involves multi-step reactions, including cyanoacetylation and cyclization processes. For instance, the tetrahydrobenzo[b]thiophene moiety is derived from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which is cyanoacetylated to form intermediates for further functionalization .
Properties
IUPAC Name |
ethyl 2-[3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O3S3/c1-2-32-22(31)20-16-5-3-4-6-18(16)35-21(20)26-19(30)11-12-33-23-27-28-24-29(23)17(13-34-24)14-7-9-15(25)10-8-14/h7-10,13H,2-6,11-12H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLJANYVQUHPMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including the formation of thiazole and triazole rings. The compound's structure features a thiazolo[2,3-c][1,2,4]triazole moiety, which is known for its diverse biological activities. The synthesis methodologies often involve the use of reagents such as hydrazine derivatives and various thio compounds to achieve the desired heterocyclic structures .
Synthesis Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Thiazole formation | Formation of thiazolo[2,3-c][1,2,4]triazole core |
| 2 | Reaction with propanoylamine | Introduction of propanamido group |
| 3 | Final esterification | Production of ethyl ester derivative |
Antitumor Activity
Research has demonstrated that derivatives of thiazolo[2,3-c][1,2,4]triazoles exhibit significant antitumor properties. For instance, compounds with similar structural features have shown IC50 values indicating potent cytotoxicity against various cancer cell lines including Jurkat and A-431 cells. The presence of electron-donating groups on the phenyl ring significantly enhances this activity .
Case Study: Cytotoxicity Evaluation
In a study evaluating several thiazole derivatives, compounds with a similar framework to this compound were tested against human liver carcinoma (HepG-2) and breast cancer (MCF-7) cell lines. The results indicated that modifications in the substituents led to varying levels of cytotoxicity .
Antimicrobial Activity
Thiazole and its derivatives have also been reported to possess antimicrobial properties. Compounds similar to this compound have shown effectiveness against fungal strains such as Aspergillus niger and Candida albicans. The mechanism is believed to involve disruption of fungal cell wall synthesis .
Table: Antimicrobial Activity
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| 1 | Aspergillus niger | 15 |
| 2 | Candida albicans | 18 |
| 3 | E. coli | 12 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from various studies indicate:
- Thiazole Ring Importance : The presence of the thiazole ring is essential for both antitumor and antimicrobial activities.
- Substituent Effects : Electron-donating groups on the phenyl ring enhance cytotoxicity.
- Hydrophobic Interactions : Molecular dynamics simulations suggest that hydrophobic interactions play a significant role in binding affinity to target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of the target compound with key analogues, highlighting structural motifs, synthesis routes, and bioactivity:
Key Comparative Insights
Structural Complexity and Diversity
- Unlike the heparanase-inhibiting triazolo-thiadiazoles in , the target compound’s 4-chlorophenyl group may improve lipophilicity and membrane permeability, critical for pharmacokinetics.
Bioactivity Potential
Physicochemical and Spectral Comparison
Q & A
Basic: What are the established synthetic routes for this compound, and what intermediates are critical?
Methodological Answer:
The compound is synthesized via multi-step heterocyclic condensation. A key intermediate is ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate , which reacts with lauroyl isothiocyanate to form a thioureido derivative. This intermediate undergoes intramolecular cyclization with alkyl bromoacetates (e.g., ethyl bromoacetate) in dry acetone using K₂CO₃ as a base, followed by refluxing (5–9 h) and purification via column chromatography (ethyl acetate/hexane) . Critical steps include controlling reaction time, temperature, and purification to avoid byproducts.
Basic: What spectroscopic techniques are used to confirm the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.47–7.57 ppm, ester methyl at δ 1.23 ppm) and carbon signals (e.g., carbonyl at δ 168.1 ppm) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 320.0527) .
- IR : Confirms functional groups (e.g., ester C=O stretch at 1735 cm⁻¹) .
Cross-referencing with calculated spectra and microanalytical data ensures structural fidelity .
Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?
Methodological Answer:
- Solvent Selection : Dry acetone minimizes hydrolysis of intermediates .
- Catalyst/Base : K₂CO₃ enhances nucleophilic substitution efficiency .
- Reaction Monitoring : TLC or HPLC tracks progress to terminate reflux at optimal time (e.g., 7 h for >70% yield) .
- Purification : Gradient elution in column chromatography resolves polar byproducts . Computational tools (e.g., COMSOL Multiphysics) model reaction kinetics to refine parameters .
Advanced: What experimental designs evaluate the compound’s antimicrobial activity, and how are discrepancies in data addressed?
Methodological Answer:
- Assay Design : Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with positive controls (e.g., ampicillin) .
- Data Contradictions : Variables like bacterial strain variability, solvent effects (DMSO vs. water), and substituent effects (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) require systematic testing. Statistical tools (ANOVA) identify significant differences .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing 4-chlorophenyl with trifluoromethyl) to isolate bioactive moieties .
Advanced: How can computational methods predict the compound’s reactivity or stability under varying conditions?
Methodological Answer:
- DFT Calculations : Model electron distribution to predict nucleophilic/electrophilic sites (e.g., sulfur in thiazole ring) .
- MD Simulations : Assess stability in biological membranes or solvent systems .
- Degradation Studies : Accelerated stability testing (e.g., pH, temperature variations) combined with LC-MS identifies degradation pathways (e.g., ester hydrolysis) .
Advanced: What strategies validate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Enzyme Inhibition Assays : Target-specific assays (e.g., dihydrofolate reductase for antimicrobial activity) quantify IC₅₀ values .
- Fluorescence Labeling : Track cellular uptake and localization using fluorophore-conjugated analogs .
- Omics Integration : Transcriptomics/proteomics identifies downstream gene/protein targets after exposure .
Advanced: How are derivatives synthesized to explore structure-activity relationships?
Methodological Answer:
- Functional Group Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups via Suzuki coupling .
- Scaffold Hopping : Synthesize analogs with pyrimidine or triazine cores instead of thiazolo-triazole .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-to-acid conversion) to enhance bioavailability .
Advanced: What analytical challenges arise in quantifying the compound in complex matrices (e.g., serum)?
Methodological Answer:
- Sample Preparation : Solid-phase extraction (C18 columns) removes interferents .
- LC-MS/MS : Multiple reaction monitoring (MRM) enhances specificity (e.g., transition m/z 320→205) .
- Matrix Effects : Use isotope-labeled internal standards (e.g., ¹³C-labeled analog) to correct signal suppression .
Advanced: How is the compound’s pharmacokinetic profile evaluated preclinically?
Methodological Answer:
- ADME Studies :
Advanced: What frameworks guide the design of experiments for novel derivatives?
Methodological Answer:
- Conceptual Frameworks : Link to heterocyclic drug design principles (e.g., bioisosterism, Lipinski’s rules) .
- High-Throughput Screening (HTS) : Automated synthesis and robotic assays test 100s of analogs .
- AI-Driven Design : Machine learning models (e.g., random forests) prioritize analogs with predicted high activity/low toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
